

The Mechanism of Action of SGC-GAK-1: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated endocytosis, cell cycle progression, and viral entry.[1] This technical guide provides a comprehensive overview of the mechanism of action of **SGC-GAK-1**, detailing its binding affinity, kinase selectivity, and cellular effects. Furthermore, this document outlines the key experimental protocols used to characterize this inhibitor and presents its mechanism through structured data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Introduction to GAK and SGC-GAK-1

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[2] GAK plays a crucial role in cellular trafficking by regulating the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular transport.[1] Its involvement has also been noted in centrosome maturation during mitosis. Dysregulation of GAK has been linked to several diseases, including Parkinson's disease and various cancers, making it an attractive therapeutic target.[2]



SGC-GAK-1 is a potent, selective, and cell-active inhibitor of GAK.[2] It serves as a valuable chemical tool to investigate the cellular functions of GAK. Accompanying **SGC-GAK-1** are a structurally related negative control, **SGC-GAK-1**N, and an inhibitor for the primary off-target, RIPK2, which together allow for the precise dissection of GAK-specific cellular effects.

Biochemical and Cellular Activity of SGC-GAK-1

The potency and selectivity of **SGC-GAK-1** have been extensively characterized through various in vitro and in-cell assays.

Binding Affinity and Kinase Selectivity

SGC-GAK-1 demonstrates high affinity for GAK with a dissociation constant (Kd) of 1.9 nM and an inhibitory constant (Ki) of 3.1 nM. Its selectivity has been profiled against a broad panel of kinases, revealing a high degree of specificity for GAK.

Target Kinase	Binding Affinity (Ki/Kd)	Assay Type
GAK	Ki = 3.1 nM	TR-FRET
GAK	Kd = 1.9 nM	KINOMEscan
AAK1	Ki = 53 μM	TR-FRET
STK16	Ki = 51 μM	TR-FRET
RIPK2	Kd = 110 nM	KINOMEscan
ADCK3	Kd = 190 nM	KINOMEscan
NLK	Kd = 520 nM	KINOMEscan

Table 1: In vitro binding affinity of SGC-GAK-1 for GAK and other kinases.

Cellular Target Engagement and Antiproliferative Activity



In cellular assays, **SGC-GAK-1** effectively engages GAK with an IC50 of 120 nM in a NanoBRET assay. Notably, it also demonstrates activity against RIPK2 in cells, albeit with a 3-fold lower potency (IC50 = 360 nM). This highlights the importance of using the provided control compounds to delineate GAK-specific effects.

SGC-GAK-1 has shown potent antiproliferative activity in specific cancer cell lines, particularly those of prostate cancer origin.

Cell Line	Antiproliferative IC50 (μM)
LNCaP	0.05 ± 0.15
22Rv1	0.17 ± 0.65
Table 2: Antiproliferative activity of SGC-GAK-1	

Table 2: Antiproliferative activity of SGC-GAK-1 in prostate cancer cell lines.

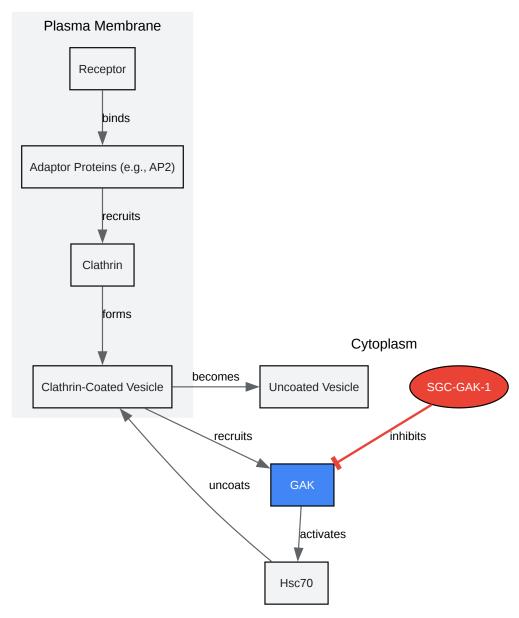
Mechanism of Action

The primary mechanism of action of **SGC-GAK-1** is the competitive inhibition of the ATP-binding site of the GAK kinase domain. This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, thereby interfering with GAK-mediated cellular processes.

GAK Signaling Pathway

GAK is a key regulator of clathrin-mediated endocytosis. It facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70. Inhibition of GAK by **SGC-GAK-1** is expected to stall this process, leading to an accumulation of clathrin-coated vesicles and disruption of intracellular trafficking.





GAK Signaling in Clathrin-Mediated Endocytosis

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GAK's role in clathrin-coated vesicle uncoating and its inhibition by **SGC-GAK-1**.

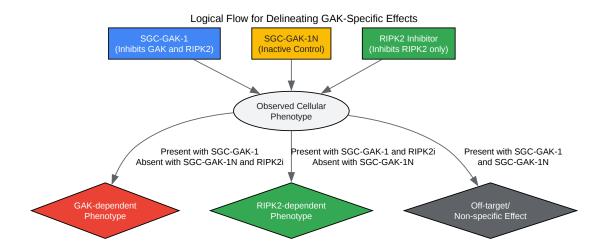




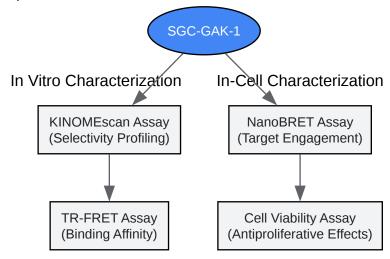
Logical Relationship of SGC-GAK-1 Action

The use of **SGC-GAK-1** in conjunction with its negative control (**SGC-GAK-1**N) and a RIPK2 inhibitor allows for a logical deduction of GAK-specific cellular functions.





Experimental Workflow for SGC-GAK-1 Characterization



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References

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